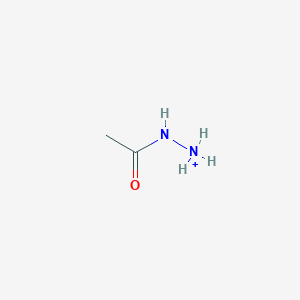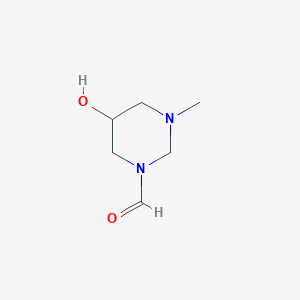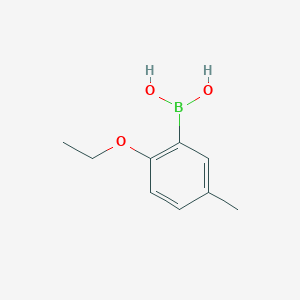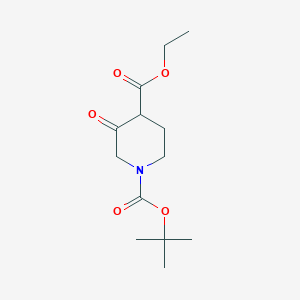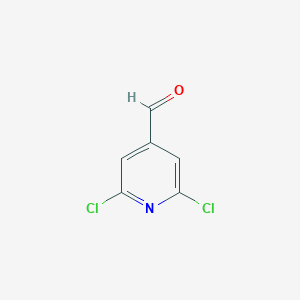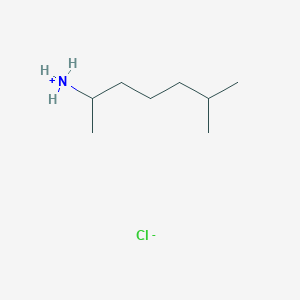
(1,5-二甲基己基)氯化铵
科学研究应用
奥克多林 (盐酸盐) 已被研究用于各种科学研究应用:
作用机制
奥克多林 (盐酸盐) 通过增加中枢神经系统中多巴胺和去甲肾上腺素的摄取来发挥作用。这导致警觉性增强,能量水平提高,注意力集中度提高。 该化合物与肾上腺素受体结合,激活腺苷酸环化酶并增加环腺苷酸 (cAMP) 水平,进而增强神经递质释放 .
类似化合物:
甲基己胺: 与奥克多林在结构和兴奋剂特性方面具有相似之处.
1,3-二甲基丁胺: 另一种具有类似药理作用的兴奋剂.
1,4-二甲基戊胺: 以其在膳食补充剂和性能增强剂中的应用而闻名.
奥克多林的独特性: 奥克多林的独特性在于其特定的分子结构,这使得它能够与肾上腺素受体发生独特的相互作用。 它能够增加多巴胺和去甲肾上腺素的摄取,使其区别于其他兴奋剂,提供平衡的兴奋剂效果,而不会过度紧张或崩溃 .
生化分析
Biochemical Properties
(1,5-Dimethylhexyl)ammonium chloride shows leucine aminotransferase inhibition . This suggests that it interacts with the enzyme leucine aminotransferase, which is involved in the metabolism of the amino acid leucine. The nature of this interaction is inhibitory, meaning that the presence of (1,5-Dimethylhexyl)ammonium chloride reduces the activity of leucine aminotransferase .
Cellular Effects
Given its role as a leucine aminotransferase inhibitor , it may influence cellular processes related to amino acid metabolism
Molecular Mechanism
As a leucine aminotransferase inhibitor , it likely binds to this enzyme and prevents it from catalyzing the conversion of leucine to its metabolites This could potentially lead to changes in gene expression related to amino acid metabolism
Metabolic Pathways
(1,5-Dimethylhexyl)ammonium chloride is involved in the metabolic pathway of leucine, as it shows leucine aminotransferase inhibition This suggests that it interacts with the enzyme leucine aminotransferase, which is involved in the metabolism of leucine
准备方法
合成路线和反应条件: 奥克多林 (盐酸盐) 的合成通常涉及用甲基碘化物烷基化 2-氨基庚烷。反应在碱(如氢氧化钠或氢氧化钾)存在下进行。 然后通过蒸馏或重结晶纯化所得产物 .
工业生产方法: 奥克多林 (盐酸盐) 的工业生产遵循类似的合成路线,但规模更大。该过程涉及使用工业级试剂和设备以确保高产率和纯度。 最终产品通常经过严格的质量控制措施以满足医药标准 .
反应类型:
氧化: 奥克多林可以发生氧化反应,通常在强氧化剂(如高锰酸钾或三氧化铬)存在下进行。
常用试剂和条件:
氧化: 高锰酸钾,三氧化铬,酸性或碱性条件。
还原: 氢化铝锂,硼氢化钠,无水条件。
取代: 卤化物,羟基,亲核试剂,不同的温度和溶剂.
主要形成的产物:
氧化: 酮,羧酸。
还原: 仲胺。
取代: 卤代或羟基化衍生物.
相似化合物的比较
Methylhexanamine: Shares structural similarities and stimulant properties with Octodrine.
1,3-Dimethylbutylamine: Another stimulant with similar pharmacological effects.
1,4-Dimethylamylamine: Known for its use in dietary supplements and performance enhancers.
Uniqueness of Octodrine: Octodrine is unique due to its specific molecular structure, which allows for a distinct interaction with adrenergic receptors. Its ability to increase both dopamine and noradrenaline uptake sets it apart from other stimulants, providing a balanced stimulant effect without excessive jitteriness or crash .
属性
IUPAC Name |
6-methylheptan-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19N.ClH/c1-7(2)5-4-6-8(3)9;/h7-8H,4-6,9H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWQWFYMPBWLERY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5984-59-8 | |
| Record name | 2-Heptanamine, 6-methyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5984-59-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Octodrine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27116 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (1,5-dimethylhexyl)ammonium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.271 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | OCTODRINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/08159ZHB8M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary pharmacological effects of 2-amino-6-methylheptane hydrochloride observed in the study?
A1: The study by Warren et al. [] highlights several key pharmacological effects of 2-amino-6-methylheptane hydrochloride:
- Analgesic Effect: The compound demonstrated an ability to elevate the threshold for pain perception in cats. []
- Local Anesthetic Effect: When applied topically, it induced local anesthesia in the eyes of rabbits. []
- Cardiovascular Effects: 2-Amino-6-methylheptane hydrochloride exhibited a mild pressor effect (increasing blood pressure) in dogs, approximately 1/500th to 1/1000th the potency of epinephrine. It also increased heart rate and the force of heart muscle contractions. []
- Smooth Muscle Effects: While largely devoid of effects on the intestines, bladder, and respiration in the tested doses, high concentrations of the compound relaxed isolated segments of rabbit jejunum (part of the small intestine). []
Q2: Does 2-amino-6-methylheptane hydrochloride exhibit significant central nervous system stimulation?
A2: The research indicates that in rats, 2-amino-6-methylheptane hydrochloride did not demonstrate significant central nervous system stimulation at doses that were not toxic. [] This suggests that the compound may not possess strong stimulant properties within a safe dosage range.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


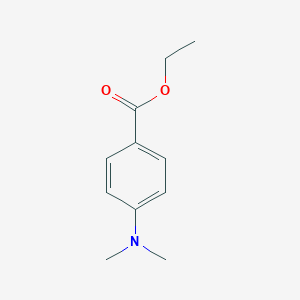
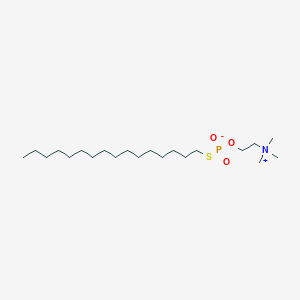
![1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile](/img/structure/B57495.png)

![1-(2-Fluoro-benzyl)-1H-pyrazolo[3,4-B]pyridine-3-carboxamidine hydrochloride](/img/structure/B57497.png)

![4-(Imidazo[1,2-a]pyridin-2-ylmethoxy)benzaldehyde](/img/structure/B57501.png)


